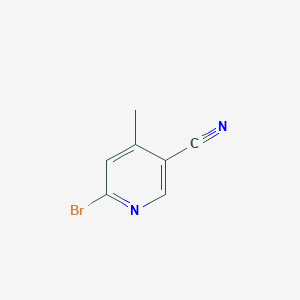
2-Bromo-5-cyano-4-picoline
Overview
Description
2-Bromo-5-cyano-4-picoline is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-cyano-4-picoline is the tyrosine kinase enzyme . This enzyme plays a crucial role in the signal transduction pathways, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the phosphorylation of tyrosine residues in proteins, a key step in signal transduction .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and proliferation. By inhibiting tyrosine kinase, the compound can disrupt these pathways, potentially leading to the suppression of cellular proliferation .
Pharmacokinetics
This suggests that it can be absorbed via the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cellular proliferation. In preclinical studies, the compound has shown effectiveness in the treatment of conditions like arthritis, which involve abnormal cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor safe handling, it is recommended to use this compound in a well-ventilated place and avoid formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-cyano-4-picoline plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. Tyrosine kinases are enzymes that transfer a phosphate group from ATP to a tyrosine residue in a protein. This phosphorylation event is crucial for the activation of many signaling pathways that regulate cell division, growth, and differentiation. By binding to the ATP binding site of tyrosine kinases, this compound prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways . This compound interacts with various enzymes, proteins, and other biomolecules involved in these pathways, making it a potent inhibitor of cellular proliferation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting the activity of tyrosine kinases, which are key regulators of cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. Additionally, this compound can impact gene expression by preventing the activation of transcription factors that are normally activated by tyrosine kinase signaling . This compound also affects cellular metabolism by altering the activity of metabolic enzymes that are regulated by tyrosine kinase signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of tyrosine kinases. This binding prevents the transfer of a phosphate group from ATP to a tyrosine residue in a protein, thereby inhibiting the phosphorylation of target proteins . This inhibition disrupts the activation of downstream signaling pathways that are essential for cell division, growth, and differentiation. Additionally, this compound can modulate gene expression by preventing the activation of transcription factors that are regulated by tyrosine kinase signaling. This compound may also interact with other biomolecules, such as enzymes and proteins, to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of tyrosine kinase activity, which can have long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged treatment with this compound can lead to a decrease in cell proliferation and an increase in apoptosis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a certain dosage is required to achieve a significant inhibitory effect on tyrosine kinase activity . It is important to carefully determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those regulated by tyrosine kinases. This compound interacts with enzymes and cofactors that are involved in the phosphorylation of target proteins . By inhibiting tyrosine kinase activity, this compound can alter metabolic flux and affect the levels of metabolites in cells. This compound may also influence the activity of other metabolic enzymes that are regulated by tyrosine kinase signaling, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can affect its activity and function. For example, the compound may accumulate in specific cellular compartments where tyrosine kinases are localized, enhancing its inhibitory effects on these enzymes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with tyrosine kinases and other biomolecules involved in signaling pathways. The subcellular localization of this compound can affect its ability to inhibit tyrosine kinase activity and modulate cellular processes.
Properties
IUPAC Name |
6-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDYHHQMIRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652048 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-35-0 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


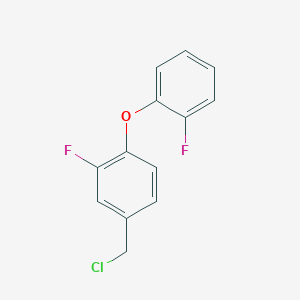


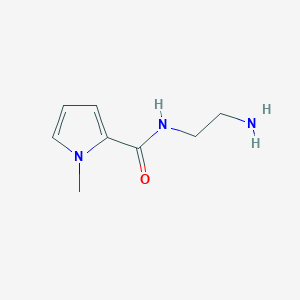
![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)
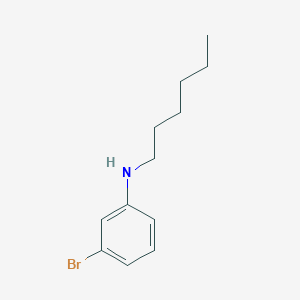
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)
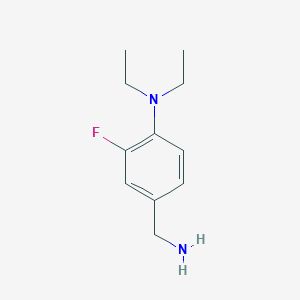
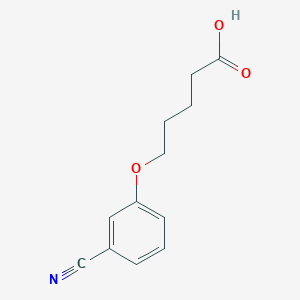

![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
